molecular formula C34H58O4 B1254297 Tetracosyl ferulate

Tetracosyl ferulate

Cat. No.: B1254297
M. Wt: 530.8 g/mol
InChI Key: VUUWEVURXOCTGG-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosyl ferulate is a long-chain alkyl ferulate ester with the molecular formula C₃₄H₅₈O₄ and a molecular weight of 530.8 g/mol . This compound is naturally occurring in various plant species, including Hibiscus taiwanensis , Zanthoxylum simulans , and several species within the Lauraceae and Rutaceae families, where it is considered a phenolic phytochemical . In contemporary phytochemistry, it is studied for its potential role in plant biochemistry, contributing to structural integrity by cross-linking polysaccharides and providing antioxidant activity to help plants tolerate oxidative stress . The long tetracosyl (C24) alkyl chain differentiates it from shorter-chain ferulate esters, potentially facilitating better integration into lipid bilayers and influencing membrane fluidity, which can enhance its bioactivity compared to the more polar ferulic acid . Research into alkyl ferulic acid esters indicates that the length of the alkyl chain is a critical factor for biological activity, particularly in antibacterial applications, with an optimal chain length often providing the greatest efficacy . As part of the broader class of alkyl hydroxy cinnamates (AHCs), compounds like this compound are investigated for their multifunctional applications, which span from biomedical and cosmetic fields to agriculture, leveraging their inherent antioxidant and antimicrobial properties . Studies on ferulic acid derivatives have also explored their potential as dual inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, highlighting the therapeutic potential of this class of compounds . Researchers utilize advanced techniques such as multi-stage chromatographic separation and spectroscopic analysis (NMR, MS) for the isolation and structural confirmation of this compound from natural sources . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

IUPAC Name

tetracosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-38-34(36)28-26-31-25-27-32(35)33(30-31)37-2/h25-28,30,35H,3-24,29H2,1-2H3/b28-26+

InChI Key

VUUWEVURXOCTGG-BYCLXTJYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Synonyms

tetracosyl ferulate

Origin of Product

United States

Advanced Methodologies for the Investigation of Tetracosyl Ferulate

Optimized Extraction and Advanced Isolation Protocols for Tetracosyl Ferulate

The lipophilic nature of this compound, attributed to its long tetracosyl chain, dictates the strategies employed for its extraction and isolation from complex biological matrices.

Selective Solvent-Based Extraction Strategies for this compound from Biological Matrices

Selective solvent extraction is a primary step in isolating this compound from biological sources, such as plants. Early reports on the identification of this compound in species like Hibiscus taiwanensis and Zanthoxylum simulans utilized solvent extraction followed by column chromatography. The choice of solvent is crucial to selectively target this lipophilic compound while minimizing the co-extraction of interfering substances. For lipid-rich matrices, solvent partitioning methods, such as using hexane (B92381) for oil phases or methanol (B129727)/water for aqueous phases, are employed to isolate the compound based on its lipophilicity. Ethanol extracts of plant materials have also been subjected to column chromatography for the isolation of this compound. researchgate.net

Multi-Stage Chromatographic Separation Techniques for High-Purity this compound

Achieving high purity of this compound often requires multi-stage chromatographic approaches due to the complexity of biological extracts.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a widely used technique for the analysis and purification of this compound. For quantitative analysis, HPLC with UV detection at a wavelength of 320 nm is recommended. Reverse-phase HPLC coupled with diode array detection (DAD) or GC-MS after derivatization can be applied for the detection of this compound in lipid-rich matrices. HPLC methods have been developed for the simultaneous quantification of various ferulate esters in plant oils, demonstrating the applicability of this technique to compounds structurally related to this compound. nih.gov

Preparative Chromatography Approaches

Preparative chromatography techniques are essential for obtaining larger quantities of high-purity this compound for further structural elucidation and research. Column chromatography, particularly using silica (B1680970) gel with appropriate eluent systems like hexane:ethyl acetate (B1210297) (9:1), has been shown to effectively separate this compound from other compounds, such as unreacted tetracosanol. Preparative HPLC is also employed for the isolation of this compound. Studies have utilized column chromatography on silica gel and Sephadex LH-20 for the isolation of this compound and other compounds from plant extracts. researchgate.netnih.gov Preparative thin-layer chromatography (PTLC) is another technique that has been used in the isolation process of compounds including this compound. um.edu.my

Sophisticated Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

Structural confirmation of isolated this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Connectivity

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for elucidating the structure, stereochemistry, and connectivity of this compound. Analysis of NMR spectra allows for the identification of characteristic signals corresponding to the ferulic acid moiety and the tetracosyl chain. Reported ¹H NMR data for this compound in CDCl₃ include signals at δ 7.60 (d, J = 15.9 Hz, H-β), 6.90–7.10 (aromatic protons), 4.20 (t, OCH₂), and 3.90 (s, OCH₃). ¹³C NMR data in CDCl₃ show characteristic peaks at δ 167.8 (C=O), 148.2 (C-4), 127.3 (C-β), and 64.5 (OCH₂). Comparison of observed NMR spectra with reported spectroscopic data is a standard method for identifying known compounds like this compound. researchgate.netresearchgate.net Techniques such as COSY NMR can provide further information on proton connectivity within the molecule. um.edu.my High-resolution mass spectrometry (HRMS) is also used to validate the purity and structure by providing the accurate molecular weight. GC-MS analysis of this compound has shown a molecular ion peak at m/z 530.8 [M]⁺.

Table 2: Selected NMR Spectroscopic Data for this compound (in CDCl₃)

Nucleus Chemical Shift (δ) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.60 d 15.9 H-β
¹H 6.90–7.10 m - Aromatic protons
¹H 4.20 t - OCH₂
¹H 3.90 s - OCH₃
¹³C 167.8 - - C=O
¹³C 148.2 - - C-4
¹³C 127.3 - - C-β

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise elucidation of its molecular formula. researchgate.netyoutube.com For this compound (C₃₄H₅₈O₄), HRMS provides a highly accurate mass-to-charge ratio ([M]+ or [M-H]-), which can be compared to the calculated theoretical mass for the proposed molecular formula. nih.gov This comparison is crucial for confirming the elemental composition of the compound and differentiating it from other molecules with similar nominal masses but different exact masses. libretexts.org

In the case of this compound, HRMS analysis has been reported to yield a found mass of 530.4285, which closely matches the calculated mass of 530.4281 for the molecular formula C₃₄H₅₈O₄. This high degree of accuracy provided by HRMS is essential for unequivocally identifying the compound, especially when dealing with complex natural product extracts or synthetic reaction mixtures where isomers or compounds with similar fragmentation patterns might be present. The technique is often coupled with separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze complex samples. nih.govmdpi.com

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, are invaluable tools for identifying the functional groups present within a molecule and gaining insights into its molecular structure. nih.govnih.govunica.it These techniques probe the vibrational modes of the molecule, which are characteristic of specific chemical bonds and functional groups.

FT-IR spectroscopy involves the absorption of infrared radiation by the molecule, leading to vibrations of covalent bonds. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers) that correspond to different functional groups. For this compound, FT-IR would be expected to reveal characteristic absorption bands associated with the ester carbonyl group (C=O), the hydroxyl group (-OH) on the ferulic acid moiety, the methoxy (B1213986) group (-OCH₃), and the aliphatic C-H stretching and bending vibrations from both the ferulic acid and the long tetracosyl chain.

Raman spectroscopy, on the other hand, is a scattering technique where the molecule interacts with a laser beam, causing inelastic scattering of photons. The shift in energy of the scattered photons provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and functional groups, as well as conjugated systems. For this compound, Raman spectroscopy could provide complementary information to FT-IR, potentially highlighting the vibrations of the carbon-carbon double bond in the ferulic acid moiety and the long aliphatic chain. spectroscopyonline.commdpi.comresearchgate.net Both FT-IR and Raman spectroscopy are used for the characterization and validation of the structural integrity of synthesized or isolated this compound.

Quantitative Analytical Methodologies for this compound in Research Contexts

Quantitative analysis of this compound is essential for determining its concentration in various samples, whether in biological matrices, plant extracts, or synthetic preparations. Several chromatographic techniques, often coupled with sensitive detectors, are employed for this purpose.

Development of Robust HPLC-UV/DAD Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a widely used and robust technique for the quantitative analysis of this compound. nih.govnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netmeasurlabs.comejgm.co.uk HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. measurlabs.com this compound, possessing a chromophore (the ferulic acid moiety), absorbs UV light, making UV or DAD detection suitable for its quantification. nih.govnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netmeasurlabs.comejgm.co.uk

The development of a robust HPLC-UV/DAD method involves optimizing parameters such as the stationary phase (commonly a C18 reversed-phase column), the mobile phase composition (typically a mixture of water or buffer and an organic solvent like methanol or acetonitrile), the flow rate, and the detection wavelength. nih.govresearchgate.netcabidigitallibrary.orgejgm.co.uk For ferulic acid derivatives, a common detection wavelength is around 320 nm, corresponding to the π-π* electronic transition of the conjugated system. nih.govresearchgate.net DAD is particularly advantageous as it allows for the acquisition of full UV-Vis spectra across the eluted peaks, aiding in peak identification and purity assessment. cabidigitallibrary.orgmeasurlabs.com Robust methods are validated for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. nih.govagri.edu.trresearchgate.net However, GC requires the analyte to be volatile and thermally stable. research-solution.com this compound, with its long alkyl chain and relatively high molecular weight, may require derivatization to enhance its volatility before GC-MS analysis. nih.govresearch-solution.com

Derivatization involves chemically modifying the compound to make it more amenable to GC separation. research-solution.com Silylation, for example, is a common derivatization technique that replaces active hydrogens with a silyl (B83357) group, increasing volatility. research-solution.com Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. agri.edu.tr The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions, providing a mass spectrum that can be used for identification and quantification. agri.edu.tr GC-MS has been used for the analysis of alkyl ferulates, and while specific details for derivatized this compound might require method development, the general approach involves optimizing derivatization conditions and GC-MS parameters (column type, temperature program, ionization mode) for sensitive and selective analysis. nih.govresearchgate.netresearchgate.net

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Complex Mixture Profiling

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, offering significant advantages for the analysis of complex mixtures and trace-level compounds. humanjournals.comijpsjournal.comrsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are widely used hyphenated techniques in various research contexts. ijpsjournal.comrsc.orgshimadzu.atphytolab.comnih.gov

LC-MS/MS couples the separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry. ijpsjournal.comphytolab.com This technique is particularly valuable for trace analysis, where the analyte is present at very low concentrations, and for the analysis of complex matrices where isobaric or interfering compounds might be present. rsc.orgphytolab.com In LC-MS/MS, the separated compound from the LC is introduced into the mass spectrometer, where it is first ionized and then subjected to fragmentation in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. ijpsjournal.com This provides a unique fragmentation pattern (MS/MS spectrum) that serves as a highly specific fingerprint for the compound, enabling its unequivocal identification and quantification even in complex samples. ijpsjournal.comresearchgate.net

For this compound, LC-MS/MS could be applied for its sensitive detection and quantification in biological samples, food products, or environmental matrices. nih.gov The technique allows for targeted analysis by monitoring specific parent-to-fragment ion transitions characteristic of this compound. Furthermore, LC-MS/MS can be used for comprehensive profiling of complex lipid mixtures, where this compound might be present alongside other lipids and phenolic compounds. nih.gov The development of LC-MS/MS methods for this compound would involve optimizing LC conditions, ionization parameters (e.g., electrospray ionization, ESI), and MS/MS transitions for optimal sensitivity and selectivity. ijpsjournal.comnih.gov

Biosynthesis and Enzymatic Production of Tetracosyl Ferulate

Elucidation of Biosynthetic Pathways for Tetracosyl Ferulate in Plant Systems

While the specific biosynthetic pathway for this compound is not fully elucidated, research into related ferulate esters found in plant lipid barriers like suberin provides insights into the potential mechanisms involved. Ferulate esters are considered likely intermediates in the formation of cell wall-bound ferulates and components of suberin. fishersci.comthegoodscentscompany.com

The biosynthesis of this compound in plants is understood to involve the esterification of ferulic acid with tetracosanol. Ferulic acid, a key precursor, is synthesized through the phenylpropanoid pathway, which begins with phenylalanine. fishersci.ca Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. Subsequent hydroxylation by p-coumarate 3-hydroxylase (C3H) and methylation leads to the formation of ferulic acid. fishersci.ca These steps involve the formation of activated intermediates like p-coumaroyl-CoA, catalyzed by 4-coumarate:CoA ligase (4CL). fishersci.ca

The other precursor, tetracosanol, is a very-long-chain fatty alcohol. The biosynthesis of very-long-chain fatty alcohols in plants is part of the broader fatty acid elongation pathway, although the specific enzymes leading to tetracosanol for ferulate esterification are not as extensively characterized as the phenylpropanoid pathway enzymes. Very-long-chain fatty alcohols are components of suberin and cutin. thegoodscentscompany.comfishersci.ca

The general precursors and their metabolic origins are summarized below:

Precursor MetaboliteMetabolic Pathway Origin
PhenylalanineShikimate pathway
Ferulic acidPhenylpropanoid pathway
TetracosanolFatty acid elongation pathway

The formation of the ester bond between ferulic acid and tetracosanol in plants is likely catalyzed by an acyltransferase. Studies on suberin biosynthesis in Arabidopsis have identified an Aliphatic Suberin Feruloyl-Transferase (ASFT), an enzyme belonging to the BAHD family of acyltransferases. thegoodscentscompany.com ASFT catalyzes the transfer of a feruloyl group from feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols, suggesting a similar enzyme could be responsible for this compound synthesis. thegoodscentscompany.com While feruloyl-transferase activity has been detected in plant extracts, the specific enzymes involved in the formation of long-chain alkyl ferulates like this compound are still under investigation. thegoodscentscompany.com

Gene expression profiling studies in plants like sugarcane have identified genes related to lignin (B12514952) biosynthesis, which is connected to ferulate metabolism. wikipedia.org Enzymes like ferulate 5-hydroxylase (F5H) are involved in the modification of ferulic acid derivatives, highlighting the genetic basis of ferulate pathway regulation in plants. wikipedia.orgresearchgate.net Although F5H is primarily associated with sinapate and syringyl lignin synthesis, these studies demonstrate the complex enzymatic machinery and gene regulation involved in plant ferulate metabolism.

Metabolic engineering offers potential strategies to enhance the production of valuable plant metabolites, including ferulate esters. General approaches involve modifying the expression and activity of key enzymes within the relevant biosynthetic pathways to optimize metabolic flux towards the desired compound. mq.edu.aufishersci.canih.gov For this compound, this could involve upregulating genes encoding enzymes in the phenylpropanoid pathway to increase ferulic acid availability, enhancing the synthesis of tetracosanol, or overexpressing specific acyltransferases responsible for the esterification reaction. Conversely, downregulating enzymes that divert precursors to other pathways could also be considered. While specific metabolic engineering efforts directly targeting this compound production are not widely documented, studies on manipulating related pathways, such as those affecting cell wall ferulate content, demonstrate the feasibility of altering plant metabolism to influence ferulate ester levels. For instance, mutations affecting ferulate ester levels in maize have been observed, indicating that genetic manipulation can impact the accumulation of these compounds. mpg.de

Enzymatic Machinery and Gene Expression Profiling in this compound Biosynthesis

Enzymatic Synthesis Strategies for this compound and Related Esters

Enzymatic synthesis provides an in vitro approach for producing this compound and other ferulate esters, often offering advantages such as specificity and milder reaction conditions compared to chemical synthesis. nih.govfishersci.comnih.gov

Lipases (EC 3.1.1.3) are widely used as biocatalysts for the synthesis of esters through esterification or transesterification reactions. nih.govwikipedia.orgscribd.com The synthesis of this compound can be achieved through the lipase-catalyzed esterification of ferulic acid with tetracosanol. jfda-online.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B, commonly available as Novozym 435), are particularly effective for synthesizing phenolic acid esters in non-aqueous or solvent-free systems. jfda-online.comnih.govnih.govscribd.comfishersci.comnih.gov

Studies have demonstrated the successful lipase-catalyzed synthesis of various ferulate esters. For the synthesis of phenolic acid esters using immobilized Candida antarctica lipase B, parameters such as substrate molar ratio, temperature, and enzyme loading have been optimized to achieve high yields. jfda-online.com For example, a patent describes a lipase-mediated route for synthesizing phenolic acid esters using immobilized CAL-B in solvent-free or tert-amyl alcohol systems with substrate ratios of ferulic acid to tetracosanol from 1:1 to 1:3, temperatures between 50–70°C, and enzyme loading of 5–10% (w/w of substrates). jfda-online.com While specific yield data for this compound under these exact conditions may require extrapolation, yields of 80–90% have been reported for other phenolic acid esters. jfda-online.com The use of non-polar solvents or solvent-free systems is often preferred to enhance lipase activity and drive the reaction towards ester synthesis by minimizing water activity. jfda-online.comfishersci.comwikipedia.orgfishersci.com

Other lipases, including those from Mucor miehei and Candida rugosa, have also been explored for the synthesis of ferulate esters. fishersci.comthegoodscentscompany.com The choice of lipase and reaction conditions significantly influences the yield and efficiency of the esterification process.

An example of optimized conditions for lipase-catalyzed ferulate ester synthesis is shown in the table below, based on studies with related alkyl ferulates:

ParameterCondition Range/ValueEnzymeReference
Substrate Molar Ratio (Alcohol:Ferulic Acid)1:1 to 3:1Candida antarctica lipase B (Immobilized) jfda-online.com
Temperature50–70°CCandida antarctica lipase B (Immobilized) jfda-online.com
Enzyme Loading5–10% (w/w of substrates)Candida antarctica lipase B (Immobilized) jfda-online.com
Solvent SystemSolvent-free or tert-amyl alcoholCandida antarctica lipase B (Immobilized) jfda-online.com
Reaction Time24–48 hours (for high yields of related esters)Candida antarctica lipase B (Immobilized) jfda-online.com
SolventDiisopropyl etherCandida antarctica lipase B (Immobilized) scribd.com
Temperature60°CCandida antarctica lipase B (Immobilized) scribd.com
Solvent SystemSolvent-freeNovozym 435
Temperature70–92.2°CNovozym 435 fishersci.com

Feruloyl esterases (FAEs, EC 3.1.1.73) are enzymes that primarily catalyze the hydrolysis of ester bonds between ferulic acid and plant cell wall components, such as polysaccharides. nih.govthegoodscentscompany.comguidetopharmacology.orgwikipedia.orgflybase.orgguidetopharmacology.orguni.lu Their main biological role is the release of ferulic acid from biomass. While FAEs are known for their hydrolytic activity, some esterases, including certain FAEs, can also catalyze transesterification reactions, potentially leading to the formation of new esters. nih.govnih.gov

However, the efficiency of FAEs in synthesizing long-chain alkyl ferulates like this compound through transesterification appears limited compared to lipases. Studies investigating the activity of FAEs on nonpolar n-alkyl ferulates have suggested that lipophilic ferulates are generally poor substrates for known FAEs, indicating a need for the identification of more specific esterases or lipases for such synthesis. nih.gov While FAEs are crucial in the deconstruction of plant material containing ferulate esters, their direct application in the production of this compound via biotransformation is not as well-established as lipase-catalyzed synthesis. Their role is more prominent in providing the ferulic acid precursor from natural sources.

Optimization of Biocatalytic Reaction Conditions for this compound Yield and Selectivity

Optimization of biocatalytic reactions for the synthesis of ferulate esters, applicable to this compound, involves controlling several parameters to maximize yield and selectivity. Key parameters include substrate molar ratio, temperature, enzyme loading, reaction time, and solvent system.

Studies on lipase-catalyzed esterification of ferulic acid with various alcohols have explored these factors. For instance, in the synthesis of other ferulate esters using immobilized Candida antarctica lipase B (CAL-B), optimal conditions have been investigated. google.com While specific optimization data for this compound is limited in the provided text, general principles from the synthesis of other long-chain alkyl ferulates can be applied.

Research indicates that a substrate molar ratio favoring the alcohol can drive the reaction towards ester formation. Temperatures between 50°C and 70°C have been reported as suitable for lipase activity in ferulate ester synthesis. Enzyme loading is also crucial, with concentrations typically ranging from 5% to 10% (w/w of substrates) influencing reaction rate and yield. Reaction time is another critical factor, with yields increasing over time, often reaching optimal levels within 24 to 48 hours.

The choice of solvent or conducting the reaction in a solvent-free system also impacts yield and selectivity. Solvent-free systems or the use of specific organic solvents like tert-amyl alcohol have been explored for lipase-catalyzed esterifications of phenolic acids.

Data from the optimization of ethyl ferulate synthesis using Mucor miehei lipase (Lipozyme®) provides insights into the factors influencing yield. Optimal conditions included specific ranges for time, temperature, enzyme substrate ratio, and concentrations of ferulic acid and ethanol. google.com While this is for a shorter alcohol, the methodology highlights the parameters considered for optimization.

The following table summarizes some general parameters and their effects on enzymatic esterification based on studies of similar ferulate esters:

ParameterTypical Range/ConditionEffect on Yield/Selectivity (General)Relevant Citations
Substrate Molar Ratio (Ferulic Acid:Alcohol)1:1 to 1:3 (Alcohol excess)Favors ester formation
Temperature50–70°COptimal enzyme activity
Enzyme Loading5–10% (w/w of substrates)Influences reaction rate and yield
Reaction Time24–48 hoursAllows reaction to reach completion
Solvent SystemSolvent-free or specific organic solvents (e.g., tert-amyl alcohol)Can influence solubility and enzyme activity

Chemo-Enzymatic Approaches for this compound Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies for the synthesis of complex molecules like this compound. researchgate.netnih.gov This approach can be particularly useful when one method is more efficient or selective for a specific step in the synthesis.

For the synthesis of ferulate esters, a chemo-enzymatic approach could involve a chemical step to prepare a key intermediate, followed by an enzymatic step for the final esterification. google.com For example, a chemical reaction could be used to activate ferulic acid or modify the alcohol, and then a lipase could catalyze the ester bond formation with tetracosanol.

One described chemo-enzymatic approach for ferulic acid esters involves obtaining methyl ferulate chemically under harsh conditions using para-toluene sulfonic acid as a catalyst, followed by enzymatic transesterification of the methyl ester with the desired fatty alcohol. google.com While this example specifically mentions steryl ferulates, the principle of enzymatic transesterification of a pre-formed alkyl ferulate with a longer-chain alcohol like tetracosanol could potentially be applied to synthesize this compound. google.com

Another study on the chemo-enzymatic synthesis of p-coumarate fatty esters utilized lipase-mediated transesterification of ethyl p-coumarate with fatty alcohols as one of the methodologies. mdpi.com This highlights the use of enzymatic transesterification as a key step in chemo-enzymatic routes for synthesizing lipophilic phenolic acid esters.

The mixed anhydride (B1165640) method is a chemical approach for synthesizing ferulate esters by activating ferulic acid with reagents like ethyl chloroformate to form a reactive intermediate, followed by reaction with an alcohol. While primarily a chemical method, it could potentially be integrated into a chemo-enzymatic strategy, although the provided text describes it as a standalone chemical synthesis method.

Chemical Synthesis and Structural Modification of Tetracosyl Ferulate

Total Chemical Synthesis Approaches for Tetracosyl Ferulate

Total chemical synthesis of this compound typically focuses on the esterification of ferulic acid with tetracosanol. This reaction can be achieved through different strategies, often employing coupling agents or activating the carboxylic acid group of ferulic acid to facilitate ester bond formation. Current time information in Bangalore, IN.

Esterification Reactions of Ferulic Acid with Tetracosanol

Esterification reactions are fundamental to the synthesis of this compound. These reactions involve the condensation of the carboxyl group of ferulic acid with the hydroxyl group of tetracosanol, with the removal of water. To drive the reaction to completion and achieve high yields, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid group of ferulic acid, making it more reactive towards the nucleophilic attack by tetracosanol. Current time information in Bangalore, IN. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield of this compound. Current time information in Bangalore, IN. Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), has also been explored for synthesizing phenolic acid esters under mild conditions, offering an alternative to traditional chemical methods. Current time information in Bangalore, IN.

Mixed Anhydride (B1165640) Methodologies in this compound Synthesis

The mixed anhydride method is a notable approach for synthesizing ferulate esters, including this compound. Current time information in Bangalore, IN. This method involves activating ferulic acid by reacting it with a reagent like ethyl chloroformate in the presence of a base, such as triethylamine (B128534) (TEA), to form a reactive mixed anhydride intermediate. Current time information in Bangalore, IN. This intermediate is then reacted with tetracosanol, often catalyzed by a nucleophile like 4-dimethylaminopyridine (B28879) (DMAP), to yield the protected ester. Current time information in Bangalore, IN. Subsequent deprotection steps, for instance, using piperidine, can then furnish the desired this compound. Current time information in Bangalore, IN. Reaction conditions for analogous ferulate esters using the mixed anhydride method have been reported, involving solvents like dichloromethane (B109758) (DCM) at low temperatures for anhydride formation followed by esterification at room temperature. Current time information in Bangalore, IN. Molar ratios of ferulic acid to ethyl chloroformate to tetracosanol are typically controlled, and catalysts like DMAP are used in catalytic amounts. Current time information in Bangalore, IN. While yields for shorter-chain ferulate analogs synthesized via this method can be high (e.g., 65–75% for tetradecyl ferulate), yields for variants with longer alkyl chains like this compound may be lower due to increased steric hindrance. Current time information in Bangalore, IN.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives involve modifying either the ferulate moiety or the tetracosyl alkyl chain, or introducing new functional groups. These modifications are often aimed at altering the compound's physicochemical properties or biological activity. Current time information in Bangalore, IN.arkat-usa.orgnih.govcolab.wsmusculoskeletalkey.comrsc.orgtandfonline.comresearchgate.net

Modifications of the Ferulate Moiety and Their Synthetic Routes

Modifications to the ferulate moiety can involve alterations to the aromatic ring or the propenoic acid chain. One approach is the synthesis of ferulic acid-based derivatives that incorporate heteroatoms or different ring structures. For example, novel alkyl-1,2,3-triazole ferulate analogs have been synthesized starting from vanillin. arkat-usa.orgresearchgate.net The synthetic route for these analogs typically involves several steps, including the preparation of 4-acetyl ferulic acid, etherification with propargyl bromide to form a propargyl ferulate intermediate, followed by 'click' reactions with alkyl azides to introduce the triazole ring, and finally deacetylation. arkat-usa.orgresearchgate.net These reactions can proceed in good yields, often over 80%. arkat-usa.orgresearchgate.net

Variations in the Tetracosyl Alkyl Chain Length and Saturation

Variations in the alkyl chain length esterified to ferulic acid have been extensively studied to understand their impact on properties and activity. Current time information in Bangalore, IN.nih.govcolab.wsmusculoskeletalkey.comrsc.orgnih.govunica.it While this compound has a 24-carbon saturated chain, analogs with shorter (e.g., C3, C6, C9, C12, C14) or longer (e.g., C16, C18, C20, C22, C28) alkyl chains, as well as unsaturated chains, have been synthesized. Current time information in Bangalore, IN.nih.govcolab.wsrsc.orgnih.govunica.it These alkyl ferulates can be synthesized through similar esterification methods as this compound, using the corresponding fatty alcohol of the desired chain length. nih.govcolab.wsunica.it Studies on the effect of alkyl chain length have shown that it can influence properties such as lipophilicity and biological activities like antioxidant or antibacterial properties. nih.govcolab.wsrsc.org For instance, the antibacterial activity of alkyl ferulates against certain bacteria has been shown to increase and then decrease with increasing alkyl chain length, suggesting an optimal chain length for activity. nih.govcolab.ws

Research findings on the relationship between alkyl chain length and antioxidant activity of ferulate esters have shown varied results depending on the specific assay and medium. Some studies indicate that antioxidant capacity can increase with alkyl chain length up to a certain point. rsc.org

Table 1: Examples of Alkyl Ferulates with Varying Chain Lengths

Compound NameAlkyl Chain Length
Propyl ferulateC3
Hexyl ferulateC6
Nonyl ferulateC9
Lauryl ferulateC12
Tetradecyl ferulateC14
Hexadecyl ferulateC16
Eicosyl ferulateC20
Docosyl ferulateC22
This compoundC24
Octacosyl ferulateC28

Introduction of Heteroatoms or Functional Groups in this compound Analogs

The introduction of heteroatoms or additional functional groups into the structure of this compound or its analogs can lead to compounds with altered chemical and biological properties. As mentioned earlier, the synthesis of alkyl-1,2,3-triazole ferulate analogs involves the incorporation of nitrogen heteroatoms within the triazole ring. arkat-usa.orgresearchgate.net This type of modification introduces a new structural motif and can influence the compound's interactions with biological targets. The synthesis of such analogs often utilizes 'click' chemistry, a powerful tool for creating carbon-heteroatom bonds. arkat-usa.orgresearchgate.net The introduction of other functional groups, such as hydroxyl or additional methoxy (B1213986) groups on the aromatic ring (as seen in other hydroxycinnamic acid derivatives like caffeic or sinapic acid esters), or modifications to the alkyl chain itself (e.g., hydroxylation), represents further avenues for designing this compound analogs with tailored properties. Current time information in Bangalore, IN.rsc.orgnih.gov

Biological Activities and Mechanistic Studies of Tetracosyl Ferulate

In Vitro Investigations of Tetracosyl Ferulate's Cellular and Molecular Mechanisms

Cellular and molecular studies are crucial for understanding how this compound interacts with biological systems at a fundamental level. In vitro models allow for controlled environments to examine specific mechanisms of action without the complexities of a whole organism.

This compound has demonstrated significant antioxidant activity in cellular models. nih.govwikipedia.orgnih.govfishersci.seciteab.com This activity is attributed to its ability to combat oxidative stress through several mechanisms.

One of the primary ways this compound exerts its antioxidant effect is by directly scavenging free radicals. Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown that TF can effectively neutralize these reactive species. nih.govnih.gov This scavenging ability helps to reduce the burden of free radicals, which are known to cause cellular damage.

Lipid peroxidation is a critical process in oxidative damage, where free radicals attack lipids containing carbon-carbon double bonds, leading to the formation of harmful products. This compound has been shown to inhibit lipid peroxidation, as measured by assays like TBARS (thiobarbituric acid reactive substances). nih.govnih.gov By preventing or reducing lipid peroxidation, TF helps to maintain the integrity and function of cell membranes.

Beyond direct radical scavenging, this compound may also exert antioxidant effects by modulating the cell's own defense systems. Research indicates that TF can influence the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the levels of glutathione (GSH). nih.gov These components are vital for detoxifying reactive oxygen species and maintaining cellular redox balance.

Inflammation is a complex biological response, and dysregulation can lead to various diseases. In vitro studies have explored the anti-inflammatory properties of this compound, focusing on its impact on key inflammatory mediators and pathways in cell cultures. nih.govnih.govnih.gov

Anti-inflammatory Pathways Modulated by this compound in Cell Cultures

Interaction of this compound with Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Studies on ferulic acid esters indicate potential anti-inflammatory properties. ontosight.ai While direct detailed mechanisms of this compound on specific inflammatory signaling cascades like NF-κB and MAPK are not extensively documented in the provided search results, related compounds offer insights. For instance, octacosyl (E)-ferulate, a similar long-chain ferulate ester, has been shown to inhibit inflammatory activity induced by TPA in mice, with protein kinase C (PKC) identified as a target. chemfaces.com Another source mentions this compound in the context of potential anti-inflammatory effects and suggests possible mechanisms involving NF-κB, AP-1, and C/EBP in endotoxin (B1171834) models. scispace.com Research on other plant extracts and compounds, including ferulic acid derivatives, has demonstrated modulation of NF-κB and MAPK pathways in inflammatory responses. mdpi.comresearchgate.netsemanticscholar.org These findings suggest that this compound may exert anti-inflammatory effects through interactions with similar signaling molecules, although specific mechanistic studies on this compound are needed to confirm these pathways.

Mechanistic Studies of this compound's Anti-proliferative Effects in Cell Lines

Investigations into the anti-proliferative effects of ferulic acid derivatives, including alkyl ferulates, have been conducted in various cancer cell lines. tandfonline.comresearchgate.netarkat-usa.orgmdpi.comresearchgate.netchemsrc.comnih.govacs.orgjrespharm.com this compound has been included in studies evaluating cytotoxic activity against cancer cell lines. tandfonline.commdpi.comresearchgate.netjrespharm.com

Cell Cycle Modulation and Apoptosis Induction by this compound

Studies on ferulic acid esters, such as tetradecyl ferulate (a shorter chain analog), have explored their ability to induce apoptosis and affect the cell cycle in cancer cells. researchgate.netmdpi.comresearchgate.netchemsrc.comnih.govacs.orgjrespharm.com One source specifically mentions this compound in relation to anti-cancer activity and cell-cycle arrests. scispace.com Research on other ferulic acid esters, like the tetradecyl esters of p-coumaric acid and caffeic acid, demonstrated a significant increase in apoptotic cells in the sub-G1 phase and activation of the caspase-3 enzyme in MOLT-4 leukemia cells. researchgate.net While a compound structurally different from this compound but identified in the same study, Ipomone, was shown to induce apoptosis and autophagy in A549 cells, inhibiting PARP-1 and caspase-3 expression, this finding is not directly attributable to this compound. acs.org

Molecular Targets and Pathways Affected by this compound in Cellular Proliferation

Research on the anti-proliferative effects of ferulic acid derivatives points to potential molecular targets and affected pathways. Studies on related compounds have implicated targets such as carbonic anhydrase IX researchgate.net, β-catenin chemsrc.com, AKT1, and MAPK1 jrespharm.com in modulating cellular proliferation. While these targets and pathways are relevant to the anti-proliferative effects observed with some ferulic acid derivatives, specific studies detailing how this compound interacts with these exact targets or pathways are limited in the provided information. As mentioned earlier, one source links this compound to anti-cancer activity and cell-cycle arrests, suggesting an impact on the mechanisms regulating cell division. scispace.com Further dedicated research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its anti-proliferative effects.

Antimicrobial Mechanisms of this compound

This compound is recognized for its potential antimicrobial properties. ontosight.ai While the specific mechanisms of this compound's antimicrobial action are not detailed in the provided search results, studies on other alkyl gallates, which also possess a lipophilic chain and a phenolic moiety, have shed light on potential mechanisms. These include damaging bacterial cell wall integrity, permeating into cells, interacting with DNA, and disrupting the activity of the respiratory electron transport chain, leading to the generation of reactive oxygen species. whiterose.ac.uk Research on lauryl ferulate, a shorter-chain ferulate ester, has demonstrated antibacterial activity against food-related bacteria, suggesting that the esterification of ferulic acid with a fatty alcohol contributes to its antimicrobial efficacy. mdpi.com The long alkyl chain in this compound likely plays a role in its interaction with microbial membranes, similar to other lipophilic antimicrobial compounds, but specific studies on its precise mechanisms are needed.

In Vivo Investigations of this compound in Animal Models

Direct in vivo investigations focusing solely on this compound in animal models appear limited in the provided search results. However, some studies have examined the effects of related compounds or plant extracts containing this compound or similar ferulate esters.

Assessment of this compound's Systemic Effects in Preclinical Animal Models

Mechanistic Studies of this compound's Activity in Animal Disease Models (e.g., oxidative stress, inflammation)

Direct mechanistic studies specifically investigating this compound in animal models of oxidative stress and inflammation are limited in the available literature. However, studies on related ferulate compounds provide insights into potential mechanisms. For instance, sodium ferulate demonstrated protective effects against ischemia-reperfusion injury in rat flaps. This protection was associated with a reduction in oxidative stress markers, such as myeloperoxidase (MPO) and malondialdehyde (MDA), and a decrease in inflammatory responses, including the infiltration of inflammatory cells and levels of TNF-α. scielo.br The mechanisms appeared to involve the modulation of pathways like COX-2 and HO-1. scielo.br Similarly, ethyl ferulate has been shown to suppress microglia-mediated neuroinflammation and reduce ischemic brain injury in mice, inhibiting pro-inflammatory responses and affecting the NF-κB pathway. frontiersin.org While these findings pertain to other ferulate derivatives, they suggest that this compound, possessing the ferulic acid backbone, may exert its effects through similar antioxidant and anti-inflammatory pathways, potentially involving the modulation of key signaling molecules and the reduction of oxidative damage markers. Further research is required to confirm these specific mechanisms for this compound in relevant animal models.

Influence of this compound on Organ-Specific Biochemical and Molecular Markers in Animals

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies involving ferulate esters aim to understand how modifications to the ferulic acid structure or the attached alkyl chain influence their biological activities.

Impact of Ferulic Acid Moiety Modifications on Biological Activities

The ferulic acid moiety is crucial for the biological activities of ferulate esters, particularly their antioxidant properties. The phenolic hydroxyl group on the aromatic ring is a key feature responsible for scavenging free radicals. mdpi.comresearchgate.netmdpi.com Modifications to this part of the molecule, such as alterations to the hydroxylation or methoxylation pattern on the phenyl ring, or changes to the propenoic acid chain, can significantly impact activity. The aromatic substitution pattern has been highlighted as a major factor influencing the antioxidant capacity of ferulate derivatives. mdpi.com The presence and configuration of the C=C double bond in the propenoic acid chain also play a role in the activity of ferulates. mdpi.comresearchgate.net

Influence of Alkyl Chain Length and Saturation on this compound's Bioefficacy

The length and saturation of the alkyl chain esterified to the ferulic acid moiety significantly influence the lipophilicity and, consequently, the biological activities and bioavailability of ferulate esters. mdpi.comresearchgate.netunica.it Longer alkyl chains, like the tetracosyl chain in this compound, increase lipophilicity, which can affect how the compound interacts with biological membranes and its distribution within tissues. researchgate.netresearchgate.netnih.gov

Studies comparing ferulate esters with varying alkyl chain lengths have shown differential activities depending on the assay system. For instance, in a study investigating the inhibition of HIV-1 RT-associated RNase H, esterification of ferulic acid with a long alkyl chain was found to be essential for inhibitory activity. Specifically, tetradecyl ferulate showed notable activity, while ferulic acid and ethyl ferulate were inactive in this assay. Another study on antioxidant activity in a heterogeneous system (rat liver microsomes) found that dodecyl ferulate was more effective than shorter-chain ferulates and ferulic acid, suggesting an optimal lipophilicity for interaction with the membrane environment. unica.it The concept of a "critical chain length" has been proposed, where activity is maximal at a certain alkyl chain length in specific systems, such as emulsions. mdpi.comresearchgate.net

This compound, with its very long C24 alkyl chain, is highly lipophilic. unica.it This characteristic likely influences its absorption, metabolism, and distribution in biological systems compared to ferulic acid or shorter-chain ferulates. The mixture of alkyl ferulates isolated from natural sources often includes a range of chain lengths, such as dodecosyl, tetracosyl, hexacosyl, octacosyl, and triacontyl ferulates, suggesting that different chain lengths occur naturally together.

Stereochemical Considerations in this compound Bioactivity

Information specifically on the stereochemical considerations of this compound's bioactivity is not detailed in the available search results. The ferulic acid moiety typically exists as the (E)-isomer due to the double bond in the propenoic acid chain, and the IUPAC name for this compound specifies the (E)- configuration. However, the impact of this stereochemistry, or any potential stereoisomers if they were to exist or be synthesized, on the biological activities of this compound has not been explicitly discussed in the provided literature snippets.

Pharmacokinetic and Metabolic Research of Tetracosyl Ferulate in Animal Systems

Absorption, Distribution, and Excretion (ADME) Studies of Tetracosyl Ferulate in Animal Models

Specific, detailed studies on the absorption, distribution, and excretion of this compound in animal models are limited in the provided search results. However, the high lipophilicity of this compound (with a computed XLogP3 of 13.9) nih.gov suggests that its absorption from the gastrointestinal tract in animals would likely occur via passive diffusion, potentially influenced by the presence of dietary fats and bile salts. Absorption of highly lipophilic compounds can be slow and incomplete.

Following absorption, the distribution of this compound in animal tissues would likely favor lipid-rich environments due to its long alkyl chain. This characteristic may lead to its accumulation in adipose tissues and cell membranes. Studies on related, shorter-chain alkyl ferulates in membrane models, such as rat liver microsomes and erythrocytes, indicate that the alkyl chain length significantly influences their interaction with lipid bilayers, affecting their localization and orientation within these structures. While these studies were conducted with shorter chains (up to C16), the principle of lipophilicity driving membrane integration is highly relevant to this compound (C24).

The excretion pathways for intact this compound, given its lipophilicity, are likely limited. Excretion would predominantly occur after metabolic transformation into more polar compounds. Unabsorbed this compound would be eliminated in the feces.

Metabolic Pathways of this compound in Animal Organisms

The primary metabolic transformation of ester compounds in animal systems typically involves hydrolysis of the ester bond. For this compound, this would yield ferulic acid and tetracosanol.

Identification and Characterization of this compound Metabolites

Direct identification and characterization of metabolites specifically derived from this compound in animal tissues or excreta are not detailed in the provided search results. However, based on the ester structure, the primary metabolites are expected to be ferulic acid and tetracosanol. Ferulic acid is a well-known phenolic acid that undergoes further metabolism in animals, including conjugation reactions (e.g., glucuronidation, sulfation) and potential degradation pathways. Tetracosanol is a long-chain fatty alcohol, which can be further metabolized through oxidation to the corresponding fatty acid (tetracosanoic acid) and subsequent beta-oxidation.

While specific data for this compound metabolites in animals is scarce, studies on other ferulate esters and the general principles of ester metabolism in biological systems support the likelihood of hydrolysis as the initial and major metabolic step.

Enzyme Systems Involved in this compound Biotransformation

The hydrolysis of ester bonds in xenobiotics and endogenous compounds in animals is primarily catalyzed by esterase enzymes. These enzymes are widely distributed in various tissues, including the liver, plasma, and gastrointestinal tract. Given the ester linkage in this compound, carboxylesterases are the most probable enzyme system responsible for its initial biotransformation.

The long alkyl chain of this compound may influence the efficiency and specificity of the esterases involved compared to shorter-chain esters. However, specific studies identifying the particular esterase isoforms responsible for this compound hydrolysis in different animal tissues are not available in the provided information. General reviews on biotransformation enzymes in domestic animals highlight the crucial role of hydrolytic enzymes in processing various compounds.

Mechanistic Insights into this compound Bioavailability and Bioactivity in Animal Models

The bioavailability of this compound in animal models is likely influenced significantly by its high lipophilicity. While lipophilicity can facilitate passage across biological membranes, the very long alkyl chain might limit its solubility in aqueous physiological fluids, potentially impacting its absorption and transport in the bloodstream.

The bioactivity of this compound in animal models, particularly its antioxidant properties, has been investigated in in vitro systems using animal-derived components. Studies using rat liver microsomes and erythrocytes have shown that alkyl ferulates exhibit antioxidant activity, and this activity is influenced by the length of the alkyl chain. The lipophilic tail is thought to play a crucial role in the interaction of these compounds with lipid membranes, where lipid peroxidation occurs.

Data from studies on other alkyl ferulates in rat systems demonstrate that the lipophilicity affects their potency as antioxidants in heterogeneous phases like biological membranes. For instance, in rat liver microsomes, dodecyl ferulate (C12) was found to be more effective than ferulic acid and shorter-chain ferulates. In rat erythrocytes, various alkyl ferulates showed greater protection against induced hemolysis compared to ferulic acid. While this compound (C24) was not explicitly detailed in these specific comparative studies, the principle suggests that its interaction with lipid bilayers, driven by the tetracosyl chain, would be a primary determinant of its antioxidant activity in cellular and subcellular membrane systems.

Summary of Relevant Data from Animal-Derived Systems:

CompoundSystem UsedActivity MeasuredKey Finding (Relative to Ferulic Acid)Source
Alkyl FerulatesRat Liver MicrosomesAnti-lipoperoxidant activity (TBA test)Activity influenced by alkyl chain length; C12 derivative most potent.
Alkyl FerulatesRat ErythrocytesProtection against hemolysisShowed greater protection compared to ferulic acid.
Dodecyl FerulateRat Liver MicrosomesAnti-lipoperoxidant activity (TBA test)More effective than ferulic acid.
Various Alkyl FerulatesRat ErythrocytesProtection against hemolysisIC50 values lower than ferulic acid.

Note: Data specifically for this compound (C24) in these comparative studies was not detailed in the provided results, but the findings for other alkyl ferulates illustrate the impact of lipophilicity in animal-derived membrane systems.

Ecological Roles and Biotechnological Applications of Tetracosyl Ferulate

Role of Tetracosyl Ferulate in Plant Physiology and Defense Mechanisms

Alkyl hydroxy cinnamates (AHCs), a group that includes ferulate esters like this compound, are found in plants and play roles in their physiology and defense. mdpi.com These compounds are present in different plant tissues, such as suberized root tissues, bark, cuticular waxes, and suberin. mdpi.com Their functions are often linked to the inherent properties of the ferulic acid component and the influence of the long alkyl chain.

Contribution to Cell Wall Structure and Integrity in Plants

Ferulate esters are significant components of plant cell walls, particularly in grasses. mdpi.com They contribute to cell wall structure and integrity by forming cross-links between polysaccharide chains, such as arabinoxylans. mdpi.com This cross-linking is a result of oxidative coupling reactions of ferulate moieties, often triggered by cell wall peroxidase and hydrogen peroxide. mdpi.com These reactions lead to the linkage of previously separated polysaccharide chains and can also connect lignin (B12514952) to the xylan/cellulose network. mdpi.com The formation of these covalent linkages enhances the mechanical strength of the cell wall and increases its resistance to enzymatic degradation. mdpi.com

Involvement in Plant Responses to Abiotic and Biotic Stressors

Ferulate esters, including this compound, contribute to plant tolerance against abiotic and biotic stressors. mdpi.com A key mechanism for this is the antioxidant activity provided by the phenolic hydroxyl group of the ferulic acid moiety, which can scavenge free radicals. mdpi.com This antioxidant capacity helps plants mitigate damage caused by oxidative stress, which can be induced by various environmental factors and biological interactions.

Cell wall modifications, influenced by the presence and cross-linking activities of ferulates, are fundamental to plant defense mechanisms against pathogens. frontiersin.org These structural reinforcements can hinder pathogen entry and spread. frontiersin.org Research has also indicated that manipulating cell wall feruloylation can impact plant resistance to insects. plos.org More broadly, plant secondary metabolites, including phenolic compounds like ferulates, are known to play diverse roles in defending plants against herbivores, pests, and pathogens. nih.gov These roles can include acting as deterrents, exhibiting toxicity, or serving as precursors for physical defense structures. nih.gov The production of some secondary metabolites involved in defense can be induced in response to infection, wounding, or herbivory. nih.gov A mixture containing this compound isolated from Dendrobium moniliforme demonstrated DPPH radical scavenging activity, providing experimental evidence for its antioxidant potential relevant to stress responses. d-nb.info

Biotechnological Production Strategies for this compound and Its Derivatives

The increasing interest in natural compounds with beneficial properties has driven research into efficient and sustainable methods for their production. This compound, as a compound with potential ecological roles and applications, is a candidate for biotechnological production strategies.

This compound can be synthesized chemically through the esterification of ferulic acid with tetracosanol. However, biotechnological approaches offer potential advantages in terms of sustainability and specificity.

Sustainable Bioprocess Development for this compound Production

Sustainable bioprocesses for producing compounds like this compound often involve the use of enzymes, such as lipases. Lipases are known to catalyze esterification reactions and can be employed for the synthesis of ferulate esters. nih.gov The use of lipase (B570770) catalysts, particularly immobilized forms like Candida antarctica lipase B, allows for regioselective esterification and can be conducted under solvent-free conditions. These enzymatic methods typically operate under milder conditions compared to traditional chemical synthesis, contributing to more sustainable production.

Biotechnological production is being explored as an alternative to chemical synthesis for various phenolic acids and their derivatives, driven by the desire for more environmentally friendly processes and potentially higher yields of specific isomers or products. researchgate.net Purification of the synthesized this compound can be achieved using standard chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Future Directions and Emerging Research Avenues for Tetracosyl Ferulate

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Tetracosyl Ferulate Research

The application of high-throughput 'omics' technologies, such as genomics, proteomics, and metabolomics, has revolutionized biological research by providing comprehensive insights into complex biological systems. mdpi.comnih.govnih.gov These technologies enable the simultaneous analysis of a vast number of genes, proteins, or metabolites, offering a holistic view of cellular processes and molecular interactions. nih.govnih.gov

In the context of this compound research, integrating omics technologies could provide a deeper understanding of its effects at a molecular level. For instance, metabolomics could be used to identify metabolic pathways modulated by this compound in biological systems. cogentech.itfrontiersin.org Proteomics could reveal changes in protein expression and post-translational modifications in response to this compound treatment, shedding light on its cellular targets and signaling pathways. cogentech.itfrontiersin.org While direct studies on this compound utilizing these technologies are limited in the provided search results, the successful application of integrated proteomic and metabolomic analyses in other biological studies highlights the potential for this approach to uncover the intricate mechanisms of this compound. nih.govnih.gov Future research could employ these techniques to investigate the impact of this compound on the molecular profiles of cells or organisms, potentially identifying biomarkers of its activity or revealing previously unknown biological effects. The integration of multi-omics data, coupled with advanced bioinformatics, is seen as crucial for gaining actionable insights into complex biological systems. researchgate.netcmbio.iofrontiersin.org

Computational Modeling and In Silico Approaches for this compound Activity Prediction and Design

Computational modeling and in silico approaches play a significant role in modern drug discovery and understanding molecular interactions. These methods can predict the potential biological activities of compounds, analyze their binding to target molecules, and assist in the design of novel derivatives with improved properties. acs.orgresearchgate.net

For this compound, computational modeling, such as molecular docking studies, can be employed to predict its binding affinity to potential protein targets. This approach has been used to evaluate the inhibitory abilities of various compounds, including this compound, against specific protein receptors like MAPK1 and AKT1 in the context of gastric cancer cells. jrespharm.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can also provide valuable information on the pharmacokinetic properties and potential safety profiles of this compound, guiding further experimental studies. jrespharm.comacs.org While the provided results mention docking scores for this compound against certain targets jrespharm.com, further computational studies could explore its interactions with a wider range of biological molecules, predicting potential activities such as antioxidant or anti-inflammatory effects based on its structural similarity to other active ferulate derivatives. ontosight.airesearchgate.netmdpi.com Computational methods are also valuable for understanding the conformational dynamics of molecules like ferulate derivatives and how their structure influences their interaction with biological membranes, which is relevant to their antioxidant activity in membranous systems. researchgate.netresearchgate.net Future research can leverage these tools for the rational design of this compound analogs with enhanced potency, selectivity, or desired physicochemical properties.

Exploration of Novel Biological Roles and Mechanistic Insights for this compound

Research on ferulic acid derivatives has uncovered a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. acs.orgontosight.airesearchgate.netmdpi.comresearchgate.netscielo.brarkat-usa.orgresearchgate.net this compound has been reported to be present in certain plants and is mentioned in the context of cytotoxicity studies. jrespharm.comacs.orgnih.gov However, a comprehensive understanding of its specific biological roles and the underlying mechanisms is still developing.

Future research should focus on a detailed investigation of the biological activities of this compound. This could involve in vitro and in vivo studies to evaluate its antioxidant potential, anti-inflammatory effects, antimicrobial activity against specific pathogens, and potential as an anticancer agent. Given its presence in plants like Zanthoxylum simulans and Hibiscus taiwanensis, exploring its ecological role and potential interactions with other plant compounds could also be a fruitful area. nih.gov Mechanistic studies are crucial to understand how this compound exerts its effects. This could involve investigating its influence on key signaling pathways, enzyme activities, or gene expression. Studies on other alkyl ferulates suggest that the length of the alkyl chain can influence their interaction with cell membranes and their antioxidant potency in different systems. researchgate.netresearchgate.net Similar investigations into how the tetracosyl chain affects the biological activity and membrane interactions of this compound would provide valuable mechanistic insights. The potential for this compound to act as a multi-target agent, similar to some other ferulic acid derivatives, warrants further exploration. researchgate.net

Development of Advanced Delivery Systems for this compound in Research Models

The lipophilic nature of this compound, due to its long hydrocarbon chain, can present challenges for its delivery and bioavailability in biological systems. Developing advanced delivery systems can help overcome these limitations and improve its efficacy in research models.

Advanced delivery systems, such as liposomes, nanoparticles, or emulsions, can encapsulate or formulate lipophilic compounds to enhance their solubility, stability, and targeted delivery to specific cells or tissues. nih.govmdpi.comgoogle.com These systems can improve the pharmacokinetic profile of this compound, ensuring that it reaches its site of action at effective concentrations. For example, liposomes have been explored for the delivery of other lipophilic compounds, facilitating their delivery into desired locations. google.com Research into the development of suitable delivery systems for this compound in various research models (e.g., cell cultures, animal models) is an important future direction. This would involve evaluating the loading capacity of this compound in different delivery vehicles, assessing the stability of the formulations, and studying their cellular uptake and distribution in relevant biological systems. Optimizing delivery could unlock the full therapeutic potential of this compound in various applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound14238617
Ferulic acid445858
Tetradecyl ferulate1669147
Hexacosyl acetate (B1210297)822-32-2 (Note: This is the CAS number, PubChem CID is 139960)
Hexadecyl ferulate528173
Octadecyl ferulate528174
Octyl ferulate5354034
Dodecyl ferulate5354035
Caffeic acid179442
Sinapic acid637775
Quercetin5280343
Quercitrin5280451
(+)-Catechin107511
β-sitosterol229688
Stypodiol6441135
Fucosterol5280383
Annphenone157093402
Daucosterol161326
Hyperoside5281680
Chlorogenic acid179441
Palmitic acid961
α-linolenic acid73594
8,11-octadecadieonic acid5312311
Broussonin B124043
Isotachioside44257135
(+)-8-hydroxycalamenene102813107
Zanthobungeanine5315422
Pyrrolezanthine636825
(-)-Simulanol636826
Zanthopyranone10419590
Sinapic aldehyde5280802
Ursolic acid64945
Oleanolic acid10494
Pomolic acid6450757
Swertifrancheside118060538
Baicalein5281605
Betulinic acid9649
Gallic acid370
Bergenin161271
Epigallocatechin gallate65064
Rosmarinic acid5281792
L-Canavanine123794
D-Pinitol74578
Hinokiflavone122225
Amentoflavone5281600
Robustaflavone162176
Agathisflavone162177
Rhusflavone101024617
Rhusflavanone134775
Putranjivain A101620534
Eugenol3314
Gemcitabine60750
Donepezil3152
Memantine4096

Data Table: Cytotoxicity of this compound and Other Compounds from Zanthoxylum simulans against Gastric Cancer Cells (MKN-7)

Compound NameIC50 (µg/mL) (in vitro)Docking Score (MAPK1)Docking Score (AKT1)PubChem CID
This compoundNot specified in this data source-6.7-6.614238617
ZanthobungeanineNot specified in this data source-8.0-7.65315422
PyrrolezanthineNot specified in this data source-6.7-5.8636825
(-)-SimulanolNot specified in this data source-7.9-7.7636826
ZanthopyranoneNot specified in this data source-5.2-4.710419590
Sinapic aldehydeNot specified in this data source-5.7Not specified5280802

Note: The IC50 values for the total extract and fractions were provided, but specific IC50 values for individual compounds like this compound were not explicitly listed in the snippet jrespharm.com. The docking scores indicate potential binding affinity to the target proteins.

Data Table: Antioxidant Activity of Alkyl Ferulates

Alkyl Chain LengthAntioxidant Activity (Example Metric - IC50 µM against cumene (B47948) hydroperoxide-induced hemolysis)PubChem CID (for corresponding alkyl ferulate)
Ferulic acid31.14 researchgate.net445858
n-Octyl0.45 researchgate.net5354034
2-ethyl-1-hexyl0.70 researchgate.netNot explicitly provided in search results
n-Dodecyl0.22 researchgate.net5354035
n-Hexadecyl0.67 researchgate.net528173
TetracosylNot explicitly provided in this data source14238617

Note: This table presents data for other alkyl ferulates as examples of research findings on related compounds, illustrating how chain length can influence activity. Direct comparable data for this compound was not found in the provided snippets for this specific assay. The most efficient antioxidants in rat liver microsomes among tested alkyl ferulates (C7-C18) were reported to be dodecyl and octyl ferulates.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing tetracosyl ferulate with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : this compound is synthesized via esterification of ferulic acid with tetracosanol. Key steps include:

  • Catalysis : Use lipase catalysts (e.g., immobilized Candida antarctica lipase B) for regioselective esterification under solvent-free conditions .
  • Purification : Employ column chromatography (silica gel) or preparative HPLC to isolate the compound.
  • Characterization : Validate purity and structure using 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For quantitative analysis, HPLC with UV detection (λ = 320 nm) is recommended .

Q. How can researchers quantify this compound in lipid-rich matrices (e.g., emulsions or biological tissues)?

  • Methodological Answer :

  • Extraction : Use solvent partitioning (e.g., hexane for oil phases, methanol/water for aqueous phases) to isolate this compound based on its lipophilicity .
  • Detection : Apply reverse-phase HPLC coupled with diode array detection (DAD) or GC-MS after derivatization (e.g., silylation) for enhanced volatility.
  • Validation : Include internal standards (e.g., methyl gallate) to correct for recovery losses. Ensure calibration curves cover physiologically relevant concentrations (0.1–100 µM) .

Q. What in vitro models are suitable for preliminary screening of this compound’s antioxidant activity?

  • Methodological Answer :

  • Lipid Peroxidation Assays : Use the thiobarbituric acid reactive substances (TBARS) assay in fish oil-enriched emulsions to measure inhibition of malondialdehyde formation .
  • Radical Scavenging : Employ DPPH or ABTS assays, but note that lipophilicity may reduce aqueous solubility; use ethanol as a co-solvent (<2% v/v) to avoid interference .

Advanced Research Questions

Q. How does the alkyl chain length of ferulate esters (e.g., tetracosyl vs. dodecyl) influence their antioxidant efficacy in multiphase systems?

  • Methodological Answer :

  • Partitioning Studies : Measure phase distribution using 14^{14}C-labeled ferulate esters in emulsions. This compound (C24) localizes predominantly in oil phases, reducing interfacial availability but enhancing protection against lipid oxidation in bulk oil .
  • Kinetic Analysis : Compare second-order rate constants (kOHk_{OH}) for hydroxyl radical scavenging using stopped-flow spectroscopy. Longer alkyl chains may reduce mobility, lowering kOHk_{OH} despite higher lipophilicity .
  • Synergistic Effects : Test combinations with short-chain ferulates (e.g., ethyl ferulate) to optimize interfacial and bulk-phase antioxidant coverage .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., solvent choice, oxidative stress inducers). For example, ethanol as a solvent may artificially enhance cellular uptake in vitro but not in vivo .
  • Meta-Analysis : Use random-effects models to quantify heterogeneity across studies. Stratify data by model type (cell culture vs. animal) and dosage (e.g., IC50_{50} values vary 10-fold between hepatocytes and keratinocytes) .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid membranes or proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model this compound’s insertion into lipid bilayers. Validate with fluorescence anisotropy (e.g., DPH probes) to measure membrane rigidity changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) to receptors like PPAR-γ. Include negative controls (e.g., inactive ferulate analogs) to confirm specificity .

Q. How can researchers leverage the FINER/PICOT framework to design clinical or translational studies on this compound?

  • Methodological Answer :

  • PICOT Template :
  • Population : Adults with oxidative stress-related disorders (e.g., NAFLD).
  • Intervention : Oral this compound (500 mg/day) vs. placebo.
  • Comparison : Baseline vs. 12-week follow-up.
  • Outcome : Serum 8-isoprostane levels (primary endpoint).
  • Time : 6-month trial.
  • FINER Criteria : Ensure feasibility by sourcing GMP-grade this compound and predefining statistical power (n=50/groupn=50/group, α=0.05) .

Methodological Notes

  • Data Presentation : Follow Beilstein Journal guidelines for tables/figures:
    • Use Roman numerals for tables (e.g., Table I) and Arabic for figures (e.g., Figure 1).
    • Include error bars (±SD) and statistical annotations (e.g., asterisks for p<0.05p<0.05) .
  • Ethical Compliance : For in vivo studies, cite ARRIVE 2.0 guidelines for animal welfare reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.